Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Lipophilicity Physicochemical property differentiation LogP comparison

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 172470-04-1) is a heterocyclic building block belonging to the dihydropyridine-3-carboxylate class, characterized by a 5-ethyl substituent on the pyridine ring that differentiates it from closely related analogs lacking this group. With a molecular formula of C11H15NO4 and molecular weight of 225.24 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of pyridinone-based pharmacophores relevant to HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 172470-04-1
Cat. No. B1489332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS172470-04-1
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)C(=C1O)C(=O)OCC)C
InChIInChI=1S/C11H15NO4/c1-4-7-6(3)12-10(14)8(9(7)13)11(15)16-5-2/h4-5H2,1-3H3,(H2,12,13,14)
InChIKeyLKJUKVFYYIJQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 172470-04-1): A 5-Ethyl-Substituted Dihydropyridine-3-carboxylate Building Block


Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 172470-04-1) is a heterocyclic building block belonging to the dihydropyridine-3-carboxylate class, characterized by a 5-ethyl substituent on the pyridine ring that differentiates it from closely related analogs lacking this group . With a molecular formula of C11H15NO4 and molecular weight of 225.24 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of pyridinone-based pharmacophores relevant to HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs [1].

Why Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Cannot Be Substituted with Generic Dihydropyridine-3-carboxylate Analogs


Substitution with the nearest generic analog, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4), introduces critical differences in steric bulk, lipophilicity, and hydrogen-bonding capacity at the 5-position of the pyridine ring . The 5-ethyl group in the target compound increases LogP from ~0.57 to ~0.83 [1], alters the melting point from 216–222 °C to 196–197 °C [2], and provides a key hydrophobic anchor point that is essential for mimicking the 5-ethyl pharmacophoric element present in clinically validated HIV-1 NNRTI leads [3]. These quantitative differences directly affect solubility, crystallinity, and downstream synthetic compatibility, rendering generic substitution scientifically unjustified for structure-activity relationship (SAR) studies or multi-step synthesis programs [3].

Quantitative Differentiation Evidence for Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 172470-04-1)


LogP Increase of 0.26 Units Versus 5-Des-Ethyl Analog Drives Differential Lipophilicity

The target compound exhibits a computed LogP of 0.83, compared to 0.5656 for the 5-des-ethyl analog ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4), representing a ΔLogP of +0.26 [1][2]. This 47% relative increase in lipophilicity arises solely from the addition of the 5-ethyl substituent and directly affects partitioning behavior in both synthetic and biological matrices.

Lipophilicity Physicochemical property differentiation LogP comparison

Melting Point Depression of 20–25 °C Confirms Altered Crystal Lattice Energy Versus 5-Des-Ethyl Analog

The target compound melts at 196–197 °C , whereas the closest comparator ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4) melts at a significantly higher range of 216–222 °C [1]. This 20–25 °C melting point depression indicates a substantial reduction in crystal lattice energy attributable to the 5-ethyl substituent disrupting intermolecular hydrogen bonding networks.

Crystallinity Thermal analysis Melting point comparison

5-Ethyl Substituent Uniquely Satisfies NNRTI Pharmacophore Requirement Established in J. Med. Chem. SAR Studies

Structure-activity relationship studies published in J. Med. Chem. (2009) established that the 5-ethyl-6-methyl substitution pattern on the pyridin-2(1H)-one ring is critical for potent anti-HIV-1 activity, with compounds bearing a 3-ethyl or 3-isopropyl group on this scaffold achieving low-nanomolar EC50 values against wild-type and clinically relevant mutant strains [1]. The target compound, as a dihydropyridine-3-carboxylate bearing the identical 5-ethyl-6-methyl substitution, serves as a direct synthetic precursor to this validated pharmacophore, whereas the 5-des-ethyl analog (CAS 10350-10-4) lacks the essential 5-ethyl hydrophobic anchor and cannot access the same SAR space.

HIV-1 NNRTI Structure-activity relationship Pharmacophore mapping

Heterocyclic Building Block Classification Confirms Synthetic Intermediate Role Distinct from Simpler Nicotinate Esters

The target compound is classified as a Heterocyclic Building Block in the MolDB chemical database with a typical purity specification of 96% . This classification distinguishes it from simpler nicotinate esters (e.g., ethyl nicotinate) that lack the dihydropyridine-2-oxo functionality and the 4-hydroxy group. The combination of the 3-carboxylate ester (synthetic handle), 4-hydroxy group (metal-coordination / hydrogen-bond donor site), and 5-ethyl-6-methyl substitution pattern (hydrophobic pharmacophoric elements) provides three distinct points of synthetic elaboration, whereas simpler analogs offer at most two.

Heterocyclic building block Synthetic intermediate Compound classification

Procurement-Driven Application Scenarios for Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 172470-04-1)


Synthesis of 3-Alkyl-5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones for HIV-1 NNRTI Lead Optimization

The target compound serves as a direct synthetic precursor for constructing the pyridin-2(1H)-one core bearing the essential 5-ethyl-6-methyl substitution pattern. Following ester hydrolysis or reduction, the 3-carboxylate group can be elaborated to 3-ethyl or 3-isopropyl substituents that, according to J. Med. Chem. 2009 SAR data, confer low-nanomolar potency against wild-type HIV-1 and clinically relevant mutant strains (K103N, Y181C) [1]. The 4-hydroxy group provides a handle for subsequent O-alkylation or O-arylation to install cycloalkyloxy or aryloxy pharmacophoric elements. Procurement of this specific intermediate is mandatory; the 5-des-ethyl analog cannot yield the validated 5-ethyl pharmacophore.

Diversity-Oriented Synthesis (DOS) Libraries Centered on 4-Hydroxy-2-pyridinone Scaffolds

The three orthogonal functional handles on the target compound (3-COOEt, 4-OH, 5-Et substituent) enable parallel diversification strategies: (i) amidation or reduction of the ester, (ii) Mitsunobu or alkylation chemistry at the 4-OH, and (iii) the 5-ethyl group provides a fixed hydrophobic element for fragment-based screening libraries. The LogP of 0.83, compared to 0.57 for the des-ethyl analog [2], positions this scaffold in a more favorable lipophilicity range for cell permeability in phenotypic screening. The melting point of 196–197 °C facilitates purification by recrystallization, supporting library production workflows that require high-purity intermediates .

Physicochemical Property Differentiation as a Quality Control Identity Test

The 20–25 °C melting point depression relative to the 5-des-ethyl analog (196–197 °C vs. 216–222 °C) [3] provides a rapid, instrument-free identity verification method for incoming material. Combined with the LogP difference of +0.26 units, these orthogonal physicochemical markers enable definitive discrimination between the 5-ethyl and 5-des-ethyl compounds, preventing costly misidentification errors in multi-kilogram process chemistry campaigns where both building blocks may be co-inventoried.

PDE4 Inhibitor Fragment Exploration Using 4-Hydroxy-2-oxo-dihydropyridine Scaffolds

Patent literature associates pyridinone derivatives bearing 5-ethyl-6-methyl substitution with phosphodiesterase 4 (PDE4) inhibition . The target compound, with its 4-hydroxy-2-oxo-1,2-dihydropyridine core, provides a fragment-like starting point (MW 225.24) for structure-based design of PDE4 inhibitors. The 5-ethyl group probes a hydrophobic sub-pocket that is not accessible with the des-ethyl analog, potentially yielding unique selectivity profiles against PDE4 isoforms. Procurement of this specific compound enables exploration of this distinct chemical space.

Quote Request

Request a Quote for Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.